![molecular formula C36H48O20 B8086757 Cistanoside A](/img/structure/B8086757.png)
Cistanoside A
Description
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Cistanche deserticola and Cistanche salsa with data available.
Scientific Research Applications
Hepatoprotective Effects : Cistanoside A has demonstrated protective activities against ethanol-induced damage in primary cultured mouse hepatocytes. It enhances the survival rate of hepatocytes, alleviates apoptosis and necrosis, and improves mitochondrial energy metabolism. This is attributed to its ability to increase the expression of the apoptosis inhibition factor bcl-2 and inhibit the expression of immediate early genes c-fos (Luo, Cao, Wang, & Zhu, 2016).
Antiosteoporotic Effects : In a study on ovariectomized mice, Cistanoside A showed significant antiosteoporotic effects. It enhanced bone strength, bone mineral density, and improved trabecular bone microarchitecture. This activity is linked to its ability to modulate pathways related to bone resorption and formation, including the TNF-receptor associated factor 6 (TRAF6)-mediated NF-kappaB inactivation and PI3K/Akt activation (Xu, Zhang, Wang, Yao, & Ma, 2017).
Promotion of Osteogenesis : Cistanoside A promotes osteogenesis in primary osteoblasts by reducing apoptosis and enhancing autophagy. It activates the Wnt/β-catenin signal pathway, which is crucial for bone formation (Chen, Gao, Luo, Wang, Zhao, Liu, Huang, Lin, Zhang, & Huang, 2021).
Analytical Studies : Research has been conducted on the simultaneous determination of Cistanoside A and other phenylethanoid glycosides in different species of the genus Cistanche. This is important for quality control in traditional Chinese medicine (Ma, Yang, Li, & Li, 2008).
Antioxidative and Anti-inflammatory Properties : Cistanoside A has been studied for its antioxidative effects. This includes research on its inhibitory effect on nitric oxide production in mouse microglial cells and its potential as a treatment for inflammatory conditions (Nan, Zeng, Shi, Zhao, Jiang, & Tu, 2013).
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-4-7-19(39)21(12-17)49-2)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-3-6-18(38)20(40)11-16/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGNFAUMIGACHZ-WEDRDYHSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O20 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317669 | |
Record name | Cistanoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cistanosidea | |
CAS RN |
93236-42-1 | |
Record name | Cistanoside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93236-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cistanoside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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